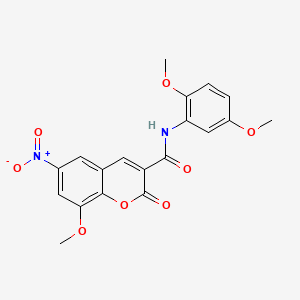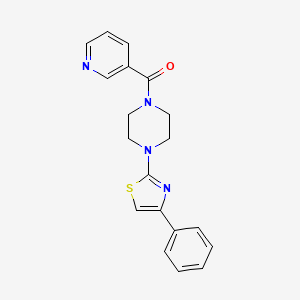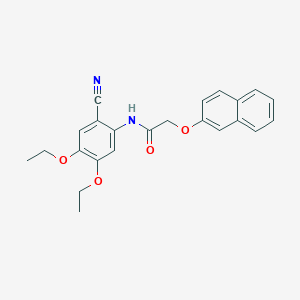![molecular formula C20H22N8O B3612445 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE](/img/structure/B3612445.png)
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Overview
Description
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound with a molecular formula of C20H22N8O . This compound is characterized by its unique structure, which includes a triazine ring substituted with diphenylamino and pyrrolidinyl groups, as well as a hydrazinecarboxamide moiety. Such structural features make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate nitriles and amines under controlled conditions.
Substitution Reactions: The diphenylamino and pyrrolidinyl groups are introduced via nucleophilic substitution reactions, often using reagents like diphenylamine and pyrrolidine.
Hydrazinecarboxamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, acylating agents, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE shares similarities with other triazine derivatives, such as:
- 1-[4-(DIPHENYLAMINO)-6-(1-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
- 1-[4-(DIPHENYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-amino-1-[4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c21-17(29)28(22)20-24-18(26-13-7-8-14-26)23-19(25-20)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14,22H2,(H2,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCFKRNNJVJRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N(C(=O)N)N)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B3612376.png)
![4,6-BIS(1H-IMIDAZOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3612383.png)


![3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612404.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate](/img/structure/B3612409.png)

![1-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3612415.png)

![2-(4-FLUOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B3612431.png)
![1-{4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE](/img/structure/B3612454.png)

![N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE](/img/structure/B3612467.png)

